![molecular formula C19H18BrNO4 B3292667 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one CAS No. 879048-75-6](/img/structure/B3292667.png)
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one
Overview
Description
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one, also known as BRM, is a synthetic compound that belongs to the class of indolin-2-one derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one is not fully understood. However, it has been suggested that 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one exerts its antitumor and anti-inflammatory effects through the inhibition of various signaling pathways. For example, 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival (Zhang et al., 2017). 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation (Wang et al., 2018).
Biochemical and Physiological Effects
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one has been shown to have various biochemical and physiological effects. In a study conducted by Zhang et al. (2017), 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one was found to induce cell cycle arrest and apoptosis in human gastric cancer cells. In another study, 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Wang et al., 2018). These findings suggest that 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one in lab experiments is its high purity and stability. 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. However, one of the limitations of using 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one in lab experiments is its potential toxicity. 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one has been shown to have cytotoxic effects on some cell lines at high concentrations (Zhang et al., 2017).
Future Directions
There are several future directions for the study of 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one. One potential direction is to investigate the potential therapeutic applications of 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one in the treatment of cancer and inflammatory diseases. Another direction is to explore the mechanism of action of 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one and its potential targets in various signaling pathways. Additionally, future studies could investigate the potential toxicity of 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one and its effects on different cell types.
Conclusion
In conclusion, 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has potential applications in various fields, including medicine, pharmacology, and biochemistry. The synthesis of 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one involves the reaction between 4-methoxybenzylamine, 3-bromo-1-(2-oxopropyl)indolin-2-one, and acetic anhydride in the presence of a catalyst. 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one has been shown to have antitumor and anti-inflammatory properties, and its mechanism of action may involve the inhibition of various signaling pathways. However, the potential toxicity of 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one should be taken into consideration in future studies.
Scientific Research Applications
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one has been studied extensively for its potential applications in various fields. In pharmacology, 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one has been shown to have antitumor and anti-inflammatory properties. In a study conducted by Zhang et al. (2017), 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one was found to inhibit the growth of human gastric cancer cells through the induction of cell cycle arrest and apoptosis. In another study, 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one was shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Wang et al., 2018).
properties
IUPAC Name |
5-bromo-3-hydroxy-1-[(4-methoxyphenyl)methyl]-3-(2-oxopropyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-12(22)10-19(24)16-9-14(20)5-8-17(16)21(18(19)23)11-13-3-6-15(25-2)7-4-13/h3-9,24H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNMGWDEAFJVTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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